molecular formula C10H11BrN2O2 B1401919 6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene CAS No. 1707604-80-5

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene

Cat. No.: B1401919
CAS No.: 1707604-80-5
M. Wt: 271.11 g/mol
InChI Key: BOIXNIDUVATBIU-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is an organic compound with the molecular formula C10H11BrN2O2. It is a versatile chemical used in various scientific research fields due to its unique properties and structural characteristics. This compound is known for its stability and reactivity, making it valuable for advanced research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene typically involves the bromination of 2-nitroaniline followed by the introduction of the pyrrolidine group. One common method includes the following steps:

    Bromination: 2-nitroaniline is treated with bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-nitroaniline.

    Pyrrolidinylation: The 6-bromo-2-nitroaniline is then reacted with pyrrolidine under basic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Products vary depending on the nucleophile used. For example, using sodium methoxide can yield methoxy derivatives.

    Reduction: Reduction of the nitro group yields 6-Bromo-2-(pyrrolidin-1-yl)aniline.

Scientific Research Applications

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and pyrrolidine groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzene ring.

    2-(Pyrrolidin-1-yl)nitrobenzene: Lacks the bromine substituent, affecting its reactivity and applications.

Uniqueness

6-Bromo-2-(pyrrolidin-1-yl)nitrobenzene is unique due to the presence of both bromine and nitro groups, which provide distinct reactivity patterns and potential for diverse applications. Its combination of stability and reactivity makes it a valuable compound for various research fields .

Properties

IUPAC Name

1-(3-bromo-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-4-3-5-9(10(8)13(14)15)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIXNIDUVATBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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